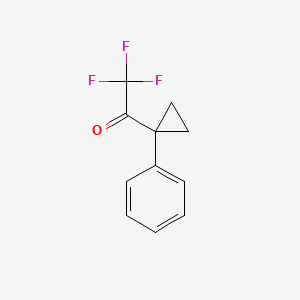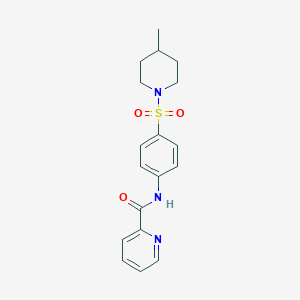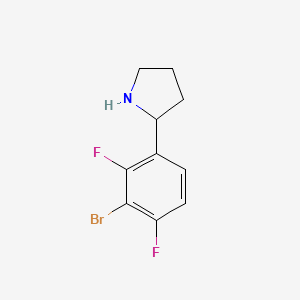
2-(3-Bromo-2,4-difluorophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-2,4-difluorophenyl)pyrrolidine is a chemical compound characterized by a bromine and two fluorine atoms attached to a phenyl ring, which is further connected to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-2,4-difluorophenyl)pyrrolidine typically involves the following steps:
Bromination and Fluorination: The starting material, 2,4-difluorobenzene, undergoes bromination to introduce the bromine atom at the 3-position.
Formation of Pyrrolidine Ring: The brominated and fluorinated benzene compound is then reacted with an appropriate amine source to form the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of cost-effective reagents and optimizing reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Bromo-2,4-difluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the bromine atom to a more reactive species.
Reduction: Reduction reactions can reduce the fluorine atoms or other functional groups present in the compound.
Substitution: Substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromine can be converted to bromate (BrO3-) or other oxidized forms.
Reduction: Fluorine can be reduced to hydrogen fluoride (HF) or other reduced forms.
Substitution: Various substituted pyrrolidines can be formed depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-2,4-difluorophenyl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study biological processes and interactions with biomolecules.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(3-Bromo-2,4-difluorophenyl)pyrrolidine exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in these interactions, influencing the compound's reactivity and binding affinity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It can bind to specific receptors, modulating their activity and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-(3-Bromo-2,4-difluorophenyl)pyrrolidine is unique due to its specific combination of bromine and fluorine atoms on the phenyl ring. Similar compounds include:
2-(3-Bromo-2,4-difluorophenyl)pyridine: Similar structure but with a pyridine ring instead of pyrrolidine.
2-(3-Bromo-2,4-difluorophenyl)ethanol: Contains an ethanol group instead of pyrrolidine.
Eigenschaften
Molekularformel |
C10H10BrF2N |
|---|---|
Molekulargewicht |
262.09 g/mol |
IUPAC-Name |
2-(3-bromo-2,4-difluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10BrF2N/c11-9-7(12)4-3-6(10(9)13)8-2-1-5-14-8/h3-4,8,14H,1-2,5H2 |
InChI-Schlüssel |
JZCSHGBSHMRPIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C2=C(C(=C(C=C2)F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



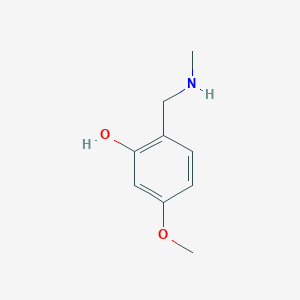
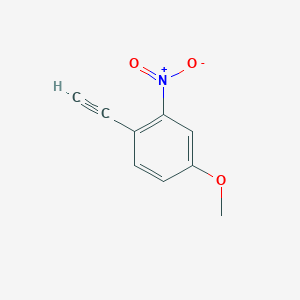
![3-(6-chloropyridin-3-yl)-N-[4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]propanamide](/img/structure/B15317730.png)
![rac-(2R,3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypiperidine-2-carboxylicacid](/img/structure/B15317738.png)
![2-[3-(2,4-Difluorophenyl)-2-(ethylamino)propoxy]ethan-1-ol hydrochloride](/img/structure/B15317740.png)

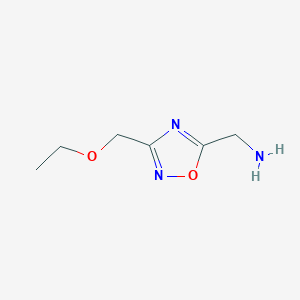
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-7-amine](/img/structure/B15317752.png)
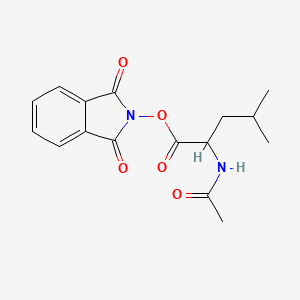
![13-Bromo-17-azatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene](/img/structure/B15317780.png)
![4-(1-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)butanoicacid](/img/structure/B15317782.png)
